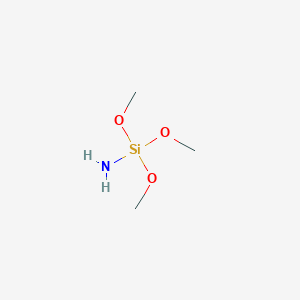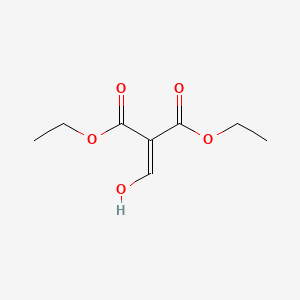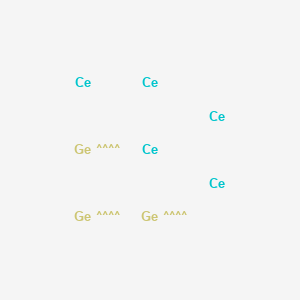
CID 78061919
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78061919” is a cyclin A and cyclin B inhibitor. This compound is a synthetic macrocyclic molecule designed to selectively inhibit key protein-protein interactions involving cyclin A and cyclin B, which are crucial for the proliferation and survival of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061919 involves the formation of a macrocyclic structure through a series of organic reactions. The key steps include the cyclization of linear precursors under specific conditions to form the macrocyclic ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
CID 78061919 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
CID 78061919 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of cyclins in cell cycle regulation.
Biology: Helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cyclin A and cyclin B interactions.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
The mechanism of action of CID 78061919 involves the inhibition of cyclin A and cyclin B interactions with their respective targets. By binding to these cyclins, the compound prevents their interaction with other proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell cycle control .
Comparison with Similar Compounds
Similar Compounds
Cyclin A inhibitors: Compounds that specifically inhibit cyclin A interactions.
Cyclin B inhibitors: Compounds that specifically inhibit cyclin B interactions.
General cyclin inhibitors: Compounds that inhibit multiple cyclins simultaneously.
Uniqueness
CID 78061919 is unique due to its selective inhibition of both cyclin A and cyclin B, making it a potent tool for studying the combined effects of these cyclins on cell cycle regulation. Its macrocyclic structure also provides enhanced stability and specificity compared to other linear inhibitors .
Properties
Molecular Formula |
Ce5Ge3 |
|---|---|
Molecular Weight |
918.5 g/mol |
InChI |
InChI=1S/5Ce.3Ge |
InChI Key |
HJUKGSGSLGOXOH-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




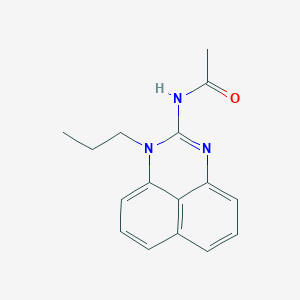
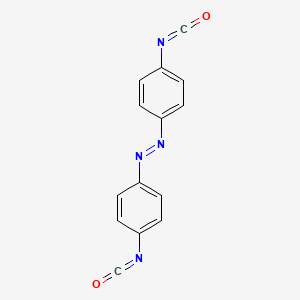
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)



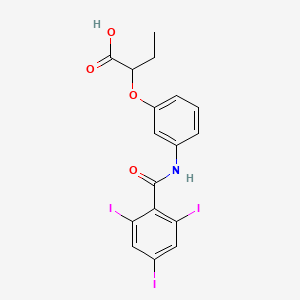

![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
